molecular formula C14H14Cl2F3NO2 B6424398 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2034268-68-1

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Cat. No. B6424398
CAS RN: 2034268-68-1
M. Wt: 356.2 g/mol
InChI Key: XCXVCDMQJXVWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one (DCFTAZ) is a novel small molecule with a wide range of applications in scientific research. It has been used in numerous studies for its ability to interact with different biological systems, making it a versatile and powerful tool for scientific research. DCFTAZ is a trifluoroethyl derivative of the arylazetidinone family of compounds, and has been used in a variety of fields such as biochemistry, pharmacology, and cell biology.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has been used in a variety of scientific research applications, including studies of cell biology, pharmacology, and biochemistry. It has been used as an inhibitor of both protein kinases and phosphatases, as well as an inhibitor of the enzyme cyclooxygenase-2. It has also been used as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme glutathione S-transferase. In addition, it has been used in studies of the regulation of cell proliferation, apoptosis, and cell migration.

Mechanism of Action

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has been shown to interact with a variety of biological systems, primarily through its ability to interact with protein kinases and phosphatases. It has been shown to inhibit the activity of both protein kinases and phosphatases, leading to the inhibition of various cellular processes such as cell proliferation, apoptosis, and cell migration. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. Finally, it has been shown to inhibit the enzyme glutathione S-transferase, leading to an increase in the levels of glutathione in the body.
Biochemical and Physiological Effects
3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. In studies of cell biology, it has been shown to regulate cell proliferation, apoptosis, and cell migration. In pharmacological studies, it has been shown to inhibit the activity of both protein kinases and phosphatases, as well as the enzyme acetylcholinesterase. In addition, it has been shown to increase the levels of acetylcholine in the brain, as well as the levels of glutathione in the body.

Advantages and Limitations for Lab Experiments

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is its relatively low cost and easy availability. In addition, it is a relatively stable compound, making it suitable for long-term storage. Furthermore, it has a good solubility in a variety of solvents, making it easy to work with. On the other hand, 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can be toxic to cells at high concentrations, and can also be difficult to synthesize in high yields.

Future Directions

The potential applications of 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one are vast, and there are numerous future directions that can be explored. One potential direction is to further investigate the biochemical and physiological effects of 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one, including its effects on cell proliferation, apoptosis, and cell migration. Another potential direction is to explore the use of 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one as an inhibitor of other enzymes, such as proteases and glucosidases. Finally, there is potential to explore the use of 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one as a drug delivery system, as well as its potential use in the development of novel therapeutic agents.

Synthesis Methods

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can be synthesized using a variety of methods, with the most common being the arylation of 3-chloro-1-azetidinone with 3,4-dichlorophenyl trifluoroethyl ether. This method involves reacting the 3-chloro-1-azetidinone with 3,4-dichlorophenyl trifluoroethyl ether in the presence of a base such as potassium tert-butoxide, followed by the addition of a catalyst such as palladium(II) chloride. This reaction yields 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one in high yields and with high purity.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2F3NO2/c15-11-3-1-9(5-12(11)16)2-4-13(21)20-6-10(7-20)22-8-14(17,18)19/h1,3,5,10H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXVCDMQJXVWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.